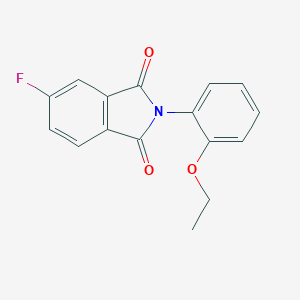![molecular formula C21H16N2O4S B258753 Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)
Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is a synthetic compound that has shown promising results in various scientific research applications. This compound is commonly known as Methyl QAT and is synthesized through a multi-step process. The purpose of
Mecanismo De Acción
The mechanism of action of Methyl QAT involves the coordination of the carbonyl and thiophene groups to the zinc ion. This coordination causes a change in the electronic structure of the compound, leading to fluorescence emission. The selectivity of Methyl QAT for zinc ions is due to the specific coordination geometry required for binding.
Biochemical and Physiological Effects:
Methyl QAT has been shown to be non-toxic and biocompatible, making it an excellent candidate for use in biological systems. The compound has been used to image zinc ions in live cells and has been shown to be effective in detecting changes in zinc ion concentration in response to stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl QAT is its selectivity for zinc ions. This property makes it an excellent candidate for use in biological imaging and sensing applications. Additionally, the compound is non-toxic and biocompatible, making it suitable for use in live cells. However, one limitation of using Methyl QAT is its sensitivity to pH changes. The fluorescence emission of the compound is pH-dependent, which can affect its accuracy in detecting zinc ions in biological systems.
Direcciones Futuras
There are several future directions for the use of Methyl QAT in scientific research. One potential application is in the development of new diagnostic tools for detecting zinc ion imbalances in diseases such as Alzheimer's and Parkinson's. Additionally, the compound could be used in the development of new therapeutics that target zinc ions. Further research is also needed to optimize the synthesis method of Methyl QAT and improve its selectivity and sensitivity for zinc ions.
Conclusion:
Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate is a synthetic compound that has shown promising results in various scientific research applications. The compound is synthesized through a multi-step process and has been extensively studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems. Methyl QAT has several advantages, including its selectivity and biocompatibility, but also has limitations, such as its sensitivity to pH changes. Future research directions for Methyl QAT include the development of new diagnostic tools and therapeutics and the optimization of its synthesis method.
Métodos De Síntesis
The synthesis of Methyl QAT involves a multi-step process that includes the reaction of 2-acetyl-5-methylfuran and 4-quinolinecarboxaldehyde to form 2-(5-methyl-2-furyl)-4-quinolinecarbaldehyde. This intermediate is then reacted with methyl 3-mercaptopropionate to form Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate. The final compound is purified through column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Methyl QAT has been extensively studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems. Zinc ions play a crucial role in various biological processes, including gene expression, enzymatic activity, and signal transduction. Methyl QAT has been shown to selectively bind to zinc ions and emit fluorescence upon binding. This property makes it an excellent candidate for use in biological imaging and sensing applications.
Propiedades
Nombre del producto |
Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate |
|---|---|
Fórmula molecular |
C21H16N2O4S |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
methyl 3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C21H16N2O4S/c1-12-7-8-18(27-12)17-11-14(13-5-3-4-6-15(13)22-17)20(24)23-16-9-10-28-19(16)21(25)26-2/h3-11H,1-2H3,(H,23,24) |
Clave InChI |
YGFUWHLAZVNHKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC |
SMILES canónico |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[2-(4-fluorophenyl)ethyl]-2-furamide](/img/structure/B258670.png)
![1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B258672.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)



![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)



![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)

